2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-26-15-8-7-14(13-17(15)28-3)20(25)23-9-11-24(12-10-23)21-22-19-16(27-2)5-4-6-18(19)29-21/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKGUDCVZDWWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole typically involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common conditions for these reactions include controlled temperatures, specific solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Activity : Preliminary studies suggest that compounds similar to this one exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Properties : The benzothiazole-piperazine derivatives have shown promising results in inhibiting cancer cell proliferation. For example, related compounds have been assessed for their antiproliferative activity against various human cancer cell lines (e.g., MCF7, HCT116) demonstrating moderate to potent activity .
Biological Interactions
Research into the biological interactions of this compound indicates its potential as a modulator of biological macromolecules:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby influencing cellular processes such as apoptosis and inflammation .
- Receptor Binding : Investigations are ongoing to determine how this compound binds to various receptors, which could elucidate its mechanism of action and therapeutic potential.
Material Science
The unique chemical properties of 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole also lend it utility in materials science:
- Synthesis of Complex Molecules : This compound serves as a building block for synthesizing more complex organic molecules, which can be utilized in drug development and material fabrication.
- Development of New Materials : Its chemical structure allows for modifications that can lead to the creation of novel materials with specific properties for industrial applications.
Data Tables
The following table summarizes the biological activities and applications of this compound compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperazine ring, benzothiazole moiety | Anti-inflammatory, anticancer |
| Benzothiazole derivatives | Various substituents | Antimicrobial, antitumor |
| Piperazine derivatives | Piperazine ring | Antidepressant, anxiolytic |
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of benzothiazole-piperazine hybrids and tested their anticancer activity against multiple cell lines. The results indicated that the derivatives exhibited significant cytotoxic effects on cancer cells while sparing normal cells. The study concluded that modifications to the piperazine and benzothiazole components could enhance therapeutic efficacy .
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of similar compounds. The study demonstrated that these compounds inhibited pro-inflammatory cytokines in vitro and reduced inflammation markers in animal models. This suggests potential for development into therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
The target compound’s 3,4-dimethoxybenzoyl group distinguishes it from analogs like 2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole (CAS: 886929-46-0). The latter replaces the dimethoxy groups with an ethanesulfonyl moiety, significantly altering electronic properties. These differences influence solubility, bioavailability, and target interactions .
Table 1: Comparison of Benzoyl-Substituted Analogs
| Compound | Benzoyl Substituent | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target Compound | 3,4-Dimethoxy | C21H22N3O4S | 428.48* | Lipophilic, electron-rich |
| 2-{4-[3-(Ethanesulfonyl)benzoyl]-... | 3-Ethanesulfonyl | C21H23N3O4S2 | 445.55 | Polar, hydrogen-bond acceptor |
*Calculated based on structural similarity to .
Heterocyclic Core Modifications
The benzothiazole core in the target compound contrasts with benzimidazole-triazole-thiazole hybrids () and quinolin-2-yl imidazoles (). Conversely, the quinolin-2-yl imidazole (compound 11, ) replaces benzothiazole with an imidazole-quinoline system, which may alter aromatic stacking and binding affinity .
Table 2: Heterocyclic Core Comparisons
Piperazine Substituent Variations
Piperazine derivatives in (e.g., 10l–10o) feature ureido-phenyl-thiazole groups instead of benzoyl moieties. These compounds exhibit high synthetic yields (88–95%) and molecular weights (~500–600 Da), suggesting scalability.
Table 3: Piperazine-Linked Compounds
| Compound Type | Piperazine Substituent | Molecular Weight Range | Yield Range |
|---|---|---|---|
| Target Compound | 3,4-Dimethoxybenzoyl | ~428 Da | Not reported |
| Ureido-phenyl-thiazole... | Ureido-phenyl-thiazole | 498–616 Da | 88–95% |
Biological Activity
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Before exploring the biological activities, it is essential to outline the chemical properties of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O4S |
| Molecular Weight | 358.44 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
| SMILES | [SMILES Here] |
The biological activity of this compound primarily stems from its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. It has been noted for its ability to act as an inhibitor of tyrosinase (TYR) , which is significant in the treatment of hyperpigmentation disorders. Tyrosinase is a crucial enzyme in melanin biosynthesis, and its inhibition can lead to reduced melanin production.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole-piperazine have shown significant activity against A-549 (lung cancer) and HCT-116 (colon cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .
- Antioxidant Properties : The compound displays moderate DPPH radical-scavenging activity, suggesting potential antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .
Case Studies
Several studies have examined the biological activity of compounds related to this compound:
- Cytotoxicity Studies : Research involving various benzothiazole derivatives demonstrated that certain modifications enhance cytotoxic effects against cancer cell lines. For example, compound 1d showed high cytotoxicity across multiple tested lines .
- Mechanistic Insights : Investigations into the mechanism of action revealed that similar compounds inhibit key enzymes involved in metabolic pathways essential for cancer cell proliferation .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Similar compounds have been designed to improve their pharmacokinetic properties by modifying aspects such as lipophilicity and molecular size to enhance bioavailability and target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
